molecular formula C17H16F3NO2 B2398095 2,6-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide CAS No. 1797694-37-1

2,6-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide

Cat. No.: B2398095
CAS No.: 1797694-37-1
M. Wt: 323.315
InChI Key: FBXCLIKARSHVLZ-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a benzamide core substituted with fluorine atoms and a methoxypropyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Fluorination: Introduction of fluorine atoms to the benzene ring using reagents such as fluorine gas or other fluorinating agents.

    Amidation: Formation of the benzamide core by reacting the fluorinated benzene derivative with an appropriate amine.

    Alkylation: Introduction of the methoxypropyl group through an alkylation reaction using reagents like alkyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

2,6-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it targets bacterial proteins, disrupting their function and leading to bacterial cell death . The fluorine atoms enhance its binding affinity and specificity to the target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is unique due to the presence of both fluorine atoms and the methoxypropyl group, which confer distinct chemical and biological properties

Biological Activity

2,6-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in pharmaceutical applications.

Chemical Structure and Properties

The compound features a benzamide core with two fluorine atoms at the 2 and 6 positions and a methoxypropyl side chain. The presence of fluorine atoms typically enhances lipophilicity and metabolic stability, which can influence the compound's biological activity.

Research indicates that compounds with a benzamide structure often interact with various biological targets, including receptors and enzymes. Specifically, benzamides have been studied for their effects on sigma receptors, which are implicated in several neurological and oncological conditions. The sigma-2 receptor, in particular, has been associated with tumor proliferation and apoptosis regulation .

Antitumor Activity

A study involving fluorine-containing benzamide analogs demonstrated that these compounds exhibit significant affinity for sigma-2 receptors, which are often overexpressed in tumors. The analogs showed promising results in tumor uptake during biodistribution studies conducted on mice with EMT-6 tumor allografts. The uptake ranged from 2.5 to 3.7% ID/g at 1 and 2 hours post-injection, indicating potential for use in cancer imaging and treatment .

Neuropharmacological Effects

Benzamides are also known for their neuropharmacological properties. They can act as selective serotonin reuptake inhibitors (SSRIs) or dopamine receptor antagonists, contributing to their efficacy in treating disorders such as depression and schizophrenia. The specific interactions of this compound with these pathways warrant further investigation to elucidate its therapeutic potential .

Case Studies

  • Sigma-2 Receptor Imaging : A series of studies focused on fluorine-labeled benzamide analogs for positron emission tomography (PET) imaging revealed that these compounds could effectively visualize sigma-2 receptor status in solid tumors, suggesting their utility in diagnostic applications .
  • Antiemetic Activity : Benzamide derivatives have been reported to exhibit potent antiemetic effects. The structure-activity relationship (SAR) studies indicate that modifications at the benzamide core can enhance antiemetic potency, which may extend to the compound under discussion .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
Antitumor (sigma-2 receptor)High affinity for sigma-2 receptors
Neuropharmacological effectsPotential SSRI/dopamine antagonist
AntiemeticPotent activity in SAR studies

Properties

IUPAC Name

2,6-difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c1-17(23-2,11-6-3-4-7-12(11)18)10-21-16(22)15-13(19)8-5-9-14(15)20/h3-9H,10H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXCLIKARSHVLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC=C1F)F)(C2=CC=CC=C2F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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